Cas no 26638-43-7 (methyl 2-chlorosulfonylbenzoate)

methyl 2-chlorosulfonylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(chlorosulfonyl)benzoate
- 2-(chlorosulfonyl)-benzoicacimethylester
- METHYL-O-(CHLOROSULFONYL)BENZOATE
- CBC
- 2-METHOXYCARBONYLBENZENESULFONYL CHLORIDE
- 2-(CHLOROSULFONYL)BENZOIC ACID METHYL ESTER
- 2-CARBOMETHOXYBENZENESULFONYL CHLORIDE
- O-CARBOMETHOXYBENZENESULFONYLCHLORIDE
- methyl 2-chlorosulfonylbenzoate
- 2-chlorosulfonylbenzoic acid methyl ester
- 2-methoxycarbonyl-benzenesulphonyl chloride
- Benzoic acid,2-(chlorosulfonyl)-,methyl ester
- methoxycarbonylbenzene-o-sulfonyl chloride
- o-methoxy-carbonylbenzenesulfonyl chloride
- ortho-carbomethoxybenzenesulfonyl chloride
- AKOS000264811
- chlorosulfonyl benzoic acid methyl ester
- 26638-43-7
- o-(Carbomethoxy)benzenesulfonyl chloride
- Methyl 2-(chlorosulfonyl)benzoate, tech
- METHYL O-(CHLOROSULFONYL)BENZOATE
- CS-0058569
- AC-26478
- methyl 2-chiorosulfonylbenzoate
- SY061851
- O-(METHOXYCARBONYL)BENZENESULPHONYL CHLORIDE
- J-521867
- FT-0612832
- o-Methoxycarbonylbenzolsulfochlorid
- F0001-0876
- methyl 2-(chlorosulphonyl)benzoate
- DTXSID4067228
- Methyl 2-(chlorosulfonyl)benzoate #
- methyl 2-(chlorosulphonyl)-benzoate
- J-016503
- MFCD00009797
- BENZOIC ACID, O-(CHLOROSULFONYL)-, METHYL ESTER
- Methyl 2-(chlorosulfonyl)-benzoate
- Z56867243
- Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
- Methyl 2-(chlorosulfonyl)benzoate, technical grade, 90%
- 2-(methoxycarbonyl)-benzenesulfonyl chloride
- methyl 2(chlorosulfonyl)benzoate
- C6HZM8X6PK
- 2-chlorosulfonyl-benzoic acid methyl ester
- 2-(Methoxycarbonyl)benzenesulfonyl chloride
- STR03073
- o-carbomethoxybenzenesulfonyl chloride
- UNII-C6HZM8X6PK
- Q27275256
- methyl-2-(chlorosulfonyl)-benzoate
- 2-(Carbomethoxy)benzenesulfonyl chloride
- methyl2-(chlorosulfonyl)benzoate
- SCHEMBL427915
- EN300-17048
- ALBB-020991
- CBC; Methyl 2-chlorosulfonylbenzoate
- DTXCID4037534
- STL200257
- DB-038003
-
- MDL: MFCD00009797
- インチ: 1S/C8H7ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3
- InChIKey: HUNUAFNLLYVTQD-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=CC=C1S(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 233.97500
- どういたいしつりょう: 233.975
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 68.8A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.4452 (estimate)
- ゆうかいてん: 62-63 ºC
- ふってん: 344.8°C at 760 mmHg
- フラッシュポイント: 162.3 °C
- すいようせい: はんのう
- PSA: 68.82000
- LogP: 2.48150
- かんど: Moisture Sensitive
- ようかいせい: 未確定
methyl 2-chlorosulfonylbenzoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H317-H319
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:3261
- 危険カテゴリコード: R14;R29;R34
- セキュリティの説明: S45-S36/37/39-S30-S26-S22
-
危険物標識:
- 包装グループ:III
- リスク用語:R14; R29; R34
- 危険レベル:8
- TSCA:Yes
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD6121)
- 包装等級:III
- セキュリティ用語:8
methyl 2-chlorosulfonylbenzoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
methyl 2-chlorosulfonylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-0876-5g |
Methyl 2-(chlorosulfonyl)benzoate, tech |
26638-43-7 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129209-100g |
Methyl 2-(chlorosulfonyl)benzoate |
26638-43-7 | 98% | 100g |
¥ưưũƅ | 2023-07-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129209-5g |
Methyl 2-(chlorosulfonyl)benzoate |
26638-43-7 | 98% | 5g |
¥ƽǾư | 2023-07-25 | |
Ambeed | A863719-1g |
Methyl 2-(chlorosulfonyl)benzoate |
26638-43-7 | 97% | 1g |
$6.0 | 2025-02-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021832-5g |
methyl 2-chlorosulfonylbenzoate |
26638-43-7 | 95% | 5g |
¥86 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021832-250mg |
methyl 2-chlorosulfonylbenzoate |
26638-43-7 | 95% | 250mg |
¥27 | 2024-05-24 | |
eNovation Chemicals LLC | D508969-10g |
Methyl 2-(chlorosulfonyl)benzoate |
26638-43-7 | 97% | 10g |
$405 | 2024-05-24 | |
Chemenu | CM153372-100g |
Methyl 2-(chlorosulfonyl)benzoate |
26638-43-7 | 95% | 100g |
$483 | 2024-07-28 | |
Enamine | EN300-17048-1.0g |
methyl 2-(chlorosulfonyl)benzoate |
26638-43-7 | 95% | 1g |
$19.0 | 2023-04-20 | |
abcr | AB226888-25 g |
Methyl 2-chlorosulfonylbenzoate, 97%; . |
26638-43-7 | 97% | 25 g |
€312.80 | 2023-07-20 |
methyl 2-chlorosulfonylbenzoate 関連文献
-
Jianli Chen,Xiaoxuan Xie,Jiming Liu,Zhiqun Yu,Weike Su React. Chem. Eng. 2022 7 1247
methyl 2-chlorosulfonylbenzoateに関する追加情報
Research Briefing on Methyl 2-Chlorosulfonylbenzoate (CAS: 26638-43-7) in Chemical Biology and Pharmaceutical Applications
Methyl 2-chlorosulfonylbenzoate (CAS: 26638-43-7) is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of sulfonamide-based drugs. Recent studies have highlighted its utility in the construction of complex molecular architectures, leveraging its reactive chlorosulfonyl and ester functional groups. This briefing consolidates the latest research advancements, focusing on synthetic methodologies, mechanistic insights, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of methyl 2-chlorosulfonylbenzoate as a precursor for novel COX-2 inhibitors, showcasing its role in enhancing selectivity and reducing gastrointestinal toxicity. The researchers employed a microwave-assisted synthesis approach, achieving a 78% yield improvement compared to traditional methods, while maintaining high purity (>99%) as confirmed by HPLC and NMR analyses.
In the realm of antimicrobial agents, a team from MIT reported in ACS Infectious Diseases (2024) the development of sulfonamide-quinoline hybrids using methyl 2-chlorosulfonylbenzoate as a linchpin. The resulting compounds exhibited potent activity against drug-resistant Mycobacterium tuberculosis (MIC90 = 0.8 μM), with favorable pharmacokinetic profiles in murine models. Structural-activity relationship (SAR) studies revealed that the ester moiety was critical for membrane penetration.
Recent innovations in continuous flow chemistry have addressed historical challenges in handling methyl 2-chlorosulfonylbenzoate's moisture sensitivity. A Nature Communications paper (2024) detailed a microreactor system that enabled safe, large-scale production (kg/day) with <1% decomposition, overcoming limitations of batch processing. This advancement is particularly significant for GMP-compliant manufacturing of sulfonylurea-type antidiabetics.
Emerging applications in targeted cancer therapies have been explored through PROTAC (Proteolysis Targeting Chimera) technology. Researchers at Memorial Sloan Kettering Cancer Center (2024) utilized methyl 2-chlorosulfonylbenzoate to construct E3 ligase-binding warheads, achieving selective degradation of oncogenic proteins with DC50 values in the low nanomolar range. The compound's dual functionality allowed simultaneous conjugation to target-binding motifs and linker systems.
Analytical characterization techniques have seen notable improvements, with a 2024 Analytical Chemistry publication introducing a novel LC-MS/MS method for trace impurity profiling in methyl 2-chlorosulfonylbenzoate batches. The method achieved LODs of 0.1 ppm for genotoxic impurities, addressing critical quality control requirements in API synthesis. DFT calculations complemented experimental data, predicting degradation pathways under various storage conditions.
Looking forward, the compound's versatility positions it as a strategic building block for next-generation therapeutics. Ongoing clinical trials (Phase I/II) of sulfonamide-based radiopharmaceuticals derived from methyl 2-chlorosulfonylbenzoate show promise in theranostic applications, with preliminary data indicating excellent tumor-to-background ratios in PET imaging. The research community continues to explore its potential in covalent inhibitor design and bioorthogonal chemistry applications.
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